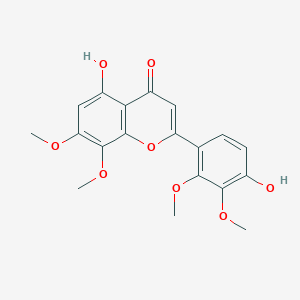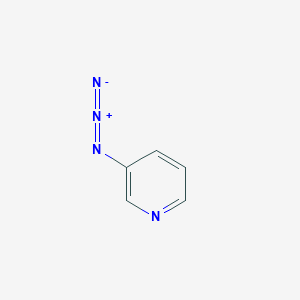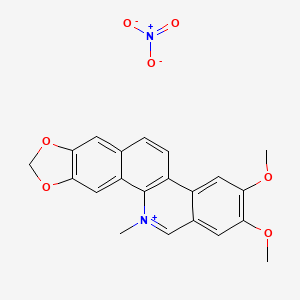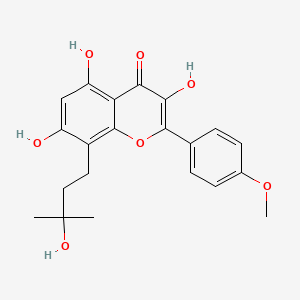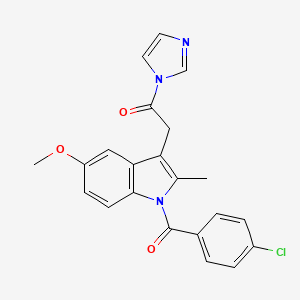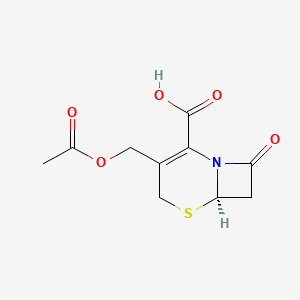
Cephalosporanic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cephalosporanic acid is a cephalosporin.
Applications De Recherche Scientifique
Enzymatic Conversion for Antibiotic Synthesis
- Semisynthetic cephalosporins are synthesized from 7‐amino cephalosporanic acid, which is obtained through the enzymatic conversion of cephalosporin C. This process is more efficient and environmentally friendly compared to the chemical method, as it avoids harsh conditions and toxic waste generation (Pollegioni et al., 2005).
Strategic Enzyme Manipulation
- The efficiency of producing semi-synthetic cephalosporins has been enhanced through protein engineering. By manipulating cephalosporin C acylase, researchers have significantly improved its specificity and activity, making the enzymatic conversion process more viable for industrial applications (Conti et al., 2014).
One-pot Bioconversion Processes
- Recent advancements have led to the development of one-pot enzymatic processes for converting cephalosporin C to 7-aminocephalosporanic acid. This simplifies the manufacturing process and reduces costs, contributing to the more efficient production of cephalosporins (Tan et al., 2018).
Biochemical Analysis and Biodistribution Studies
- Research has been conducted on the biochemical properties and biodistribution of cephalosporanic acid derivatives. These studies are crucial for understanding the behavior of these compounds in biological systems and their potential therapeutic applications (Környei et al., 1994).
Recombinant Strains for Direct Fermentation
- Genetic engineering techniques have been employed to create recombinant strains of Acremonium chrysogenum, which can directly ferment 7-aminocephalosporanic acid. This represents a significant advancement in the cost-effective and environmentally safe production of cephalosporins (You, 2011).
Propriétés
Numéro CAS |
4704-60-3 |
|---|---|
Nom du produit |
Cephalosporanic acid |
Formule moléculaire |
C10H11NO5S |
Poids moléculaire |
257.27 g/mol |
Nom IUPAC |
(6R)-3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO5S/c1-5(12)16-3-6-4-17-8-2-7(13)11(8)9(6)10(14)15/h8H,2-4H2,1H3,(H,14,15)/t8-/m1/s1 |
Clé InChI |
YGBFLZPYDUKSPT-MRVPVSSYSA-N |
SMILES isomérique |
CC(=O)OCC1=C(N2[C@@H](CC2=O)SC1)C(=O)O |
SMILES |
CC(=O)OCC1=C(N2C(CC2=O)SC1)C(=O)O |
SMILES canonique |
CC(=O)OCC1=C(N2C(CC2=O)SC1)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




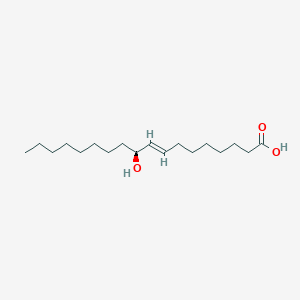
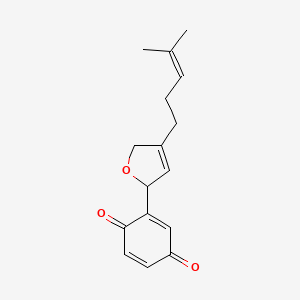
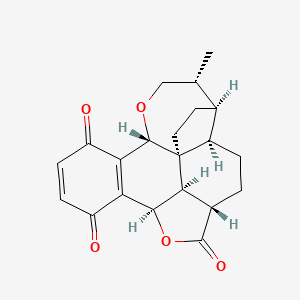

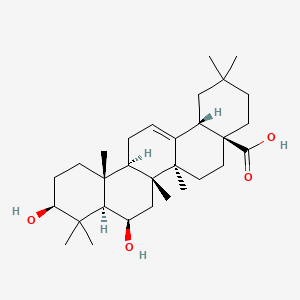
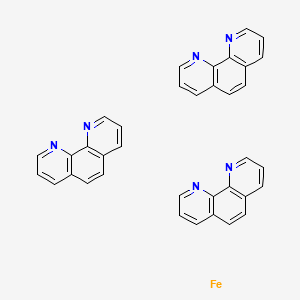
![3-Oxabicyclo[3.2.0]heptane](/img/structure/B1254630.png)
